1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine
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Overview
Description
1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine is an organic compound with the molecular formula C10H17NO It is a piperidine derivative with a propargyl ether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine typically involves the reaction of piperidine with 2-(prop-2-yn-1-yloxy)ethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the piperidine, followed by the addition of the halide to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The propargyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: Azide or thiol-substituted products.
Scientific Research Applications
1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine involves its interaction with specific molecular targets. The propargyl ether group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in various biochemical applications, including drug development and molecular imaging .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Prop-2-yn-1-yloxy)ethoxy]ethanol: Another propargyl ether compound used in similar applications.
1,3-Bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-amine: A compound with multiple propargyl ether groups, offering different reactivity and applications.
Uniqueness
1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine is unique due to its piperidine core, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(2-prop-2-ynoxyethyl)piperidine |
InChI |
InChI=1S/C10H17NO/c1-2-9-12-10-8-11-6-4-3-5-7-11/h1H,3-10H2 |
InChI Key |
NCESNMGDAQSDGT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCN1CCCCC1 |
Origin of Product |
United States |
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